(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H9BrFNO3S2 and its molecular weight is 438.29. The purity is usually 95%.
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Scientific Research Applications
Hetero-Diels–Alder Reactions
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives have been utilized in Hetero-Diels–Alder reactions, a method to synthesize complex molecules. For instance, Velikorodov et al. (2017) reported the successful use of related 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones in these reactions to form various thiochromeno[2,3-d][1,3]thiazole derivatives (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).
Antitumor Agents
Several derivatives of this compound have shown potential as antitumor agents. Matiichuk et al. (2020) synthesized derivatives that demonstrated significant antitumor activity, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, & V. Matiychuk, 2020).
Antimicrobial Applications
Some fluorine-containing derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2013) created compounds with antimicrobial activity against various bacteria and fungi, highlighting the potential of these derivatives in antimicrobial research (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Anticancer Activity
The compound's derivatives have been researched for their anticancer activities. Horishny and Matiychuk (2021) synthesized esters and amides of related compounds, finding moderate antitumor activity against human cancer cell lines (V. Horishny & V. Matiychuk, 2021).
Properties
IUPAC Name |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFNO3S2/c18-12-7-14-13(22-8-23-14)5-9(12)6-15-16(21)20(17(24)25-15)11-3-1-10(19)2-4-11/h1-7H,8H2/b15-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRUBYAMIIVTH-GIDUJCDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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